molecular formula C9H10ClNO2 B1469755 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride CAS No. 1255099-33-2

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride

Cat. No.: B1469755
CAS No.: 1255099-33-2
M. Wt: 199.63 g/mol
InChI Key: JYKBTERGPCWRCK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride is a chemical compound with the molecular formula C9H10ClNO2. It is a research chemical used in various scientific studies and applications. This compound is known for its unique structure, which includes a dioxolo ring fused to an isoindole core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving a suitable diol and an oxidizing agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the isoindole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups attached to the isoindole ring.

Scientific Research Applications

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole: The free base form of the compound.

    5H-[1,3]dioxolo[4,5-f]isoindole: A related compound lacking the dihydro moiety.

    Isoindole derivatives: Various derivatives with different substituents on the isoindole ring.

Uniqueness

6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride is unique due to its specific combination of the dioxolo ring and isoindole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9;/h1-2,10H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKBTERGPCWRCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=C(C=C2CN1)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride
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6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride

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